molecular formula C20H18N4O4 B12345093 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B12345093
M. Wt: 378.4 g/mol
InChI Key: DMTFMULNPKWNEB-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a pyrazole ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-amino-2-hydroxyethylamine to form an intermediate, which is then reacted with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
  • N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exhibits unique properties due to the presence of the pyrazole ring, which can enhance its binding affinity to certain biological targets and improve its stability under physiological conditions .

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C20H18N4O4/c25-17(14-6-8-15(9-7-14)24-11-3-10-22-24)12-21-19(26)13-23-16-4-1-2-5-18(16)28-20(23)27/h1-11,17,25H,12-13H2,(H,21,26)

InChI Key

DMTFMULNPKWNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O

Origin of Product

United States

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